Azidoethyl-SS-ethylalcohol Azidoethyl-SS-ethylalcohol Azidoethyl-SS-ethylalcohol is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1807540-82-4
VCID: VC0520193
InChI: InChI=1S/C4H9N3OS2/c5-7-6-1-3-9-10-4-2-8/h8H,1-4H2
SMILES: C(CSSCCO)N=[N+]=[N-]
Molecular Formula: C4H9N3OS2
Molecular Weight: 179.26

Azidoethyl-SS-ethylalcohol

CAS No.: 1807540-82-4

Cat. No.: VC0520193

Molecular Formula: C4H9N3OS2

Molecular Weight: 179.26

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azidoethyl-SS-ethylalcohol - 1807540-82-4

Specification

CAS No. 1807540-82-4
Molecular Formula C4H9N3OS2
Molecular Weight 179.26
IUPAC Name 2-(2-azidoethyldisulfanyl)ethanol
Standard InChI InChI=1S/C4H9N3OS2/c5-7-6-1-3-9-10-4-2-8/h8H,1-4H2
Standard InChI Key NVUXJTRJLAYMKH-UHFFFAOYSA-N
SMILES C(CSSCCO)N=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Azidoethyl-SS-ethylalcohol, systematically named 2-[(2-Azidoethyl)disulfanyl]ethanol, is a bifunctional molecule containing three key functional groups: an azido group, a disulfide bond, and a hydroxyl (alcohol) group. This compound is registered with CAS number 1807540-82-4 and possesses distinct chemical properties that contribute to its utility in biochemical applications .

Fundamental Chemical Properties

The compound exhibits specific physicochemical characteristics that define its behavior in various chemical environments. The table below summarizes its essential properties:

PropertyValue
Chemical Name2-[(2-Azidoethyl)disulfanyl]ethanol
CAS Number1807540-82-4
Molecular FormulaC₄H₉N₃OS₂
Molecular Weight179.264 g/mol
Exact Mass179.018707
LogP1.43
SynonymsEthanol, 2-[(2-azidoethyl)dithio]-

These properties indicate a relatively small organic molecule with moderate lipophilicity (LogP of 1.43), suggesting a balance between hydrophilic and hydrophobic characteristics . This balanced profile is advantageous for crossing biological membranes while maintaining sufficient water solubility for biochemical applications.

Structural Elements and Bonding

The molecular structure of Azidoethyl-SS-ethylalcohol features a disulfide bridge connecting two ethyl chains, one terminated with an azido group and the other with a hydroxyl group. The disulfide bond (S-S) serves as a cleavable linker under reducing conditions, while the terminal functional groups provide sites for further chemical modifications .

The azido group (N₃) is linear with a connectivity of R-N=N⁺=N⁻, creating a 1,3-dipole that participates in cycloaddition reactions. The hydroxyl terminus provides a nucleophilic site for substitution reactions or can serve as an attachment point through esterification or other transformations.

Functional Significance and Reactivity Profile

Understanding the reactivity of Azidoethyl-SS-ethylalcohol requires an analysis of its constituent functional groups and their chemical behaviors in different reaction environments.

Azido Group Reactivity

The azido moiety represents one of the most valuable aspects of this compound, enabling participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). This reaction proceeds under mild conditions with high selectivity and efficiency, making it ideal for bioconjugation applications without interfering with sensitive biological molecules .

Disulfide Bond Characteristics

The central disulfide bond provides a conditional cleavage point that responds specifically to reducing environments. This property is particularly valuable in biological systems where compartmental differences in reduction potential exist. For example:

  • Stability in extracellular environments where oxidizing conditions prevail

  • Cleavage in intracellular environments with higher concentrations of reducing agents like glutathione

  • Potential for targeted release of conjugated molecules within reducing microenvironments

Hydroxyl Group Functionality

The terminal hydroxyl group provides a synthetic handle for further modification through:

  • Esterification with carboxylic acids

  • Conversion to leaving groups (mesylates, tosylates)

  • Oxidation to aldehydes or carboxylic acids

  • Formation of ethers

This versatility allows the compound to serve as an intermediate in more complex synthetic pathways.

Applications in Bioconjugate Chemistry

Azidoethyl-SS-ethylalcohol has emerged as a valuable tool in multiple chemical and biochemical applications, particularly where controlled attachment and release mechanisms are required.

Antibody-Drug Conjugate Development

As a cleavable PEG linker, Azidoethyl-SS-ethylalcohol plays a crucial role in the development of antibody-drug conjugates (ADCs). These therapeutic agents combine the specificity of antibodies with the potency of cytotoxic drugs . The compound's structure allows for:

  • Attachment of cytotoxic payloads via the hydroxyl group

  • Conjugation to antibodies through click chemistry via the azido group

  • Controlled release of the payload in the reducing environment of targeted cells

This combination of properties addresses several challenges in ADC development, including stability in circulation and selective release at target sites.

Bioorthogonal Chemistry Applications

The azido group in Azidoethyl-SS-ethylalcohol participates in bioorthogonal reactions, which are chemical transformations that can occur within biological systems without interfering with native biochemical processes. This property makes the compound valuable for:

  • In vivo imaging applications

  • Protein labeling and tracking

  • Construction of complex biomolecular assemblies

  • Surface modification of biomaterials

The reactions proceed efficiently under physiological conditions, enabling sophisticated manipulations of biological systems.

Comparative Analysis with Related Compounds

Understanding Azidoethyl-SS-ethylalcohol in the context of related compounds provides valuable insights into its distinctive features and applications.

Comparison with 2-Azidoethanol

While 2-Azidoethanol (C₂H₅N₃O, CAS: 1517-05-1) shares the azido and hydroxyl functionalities with Azidoethyl-SS-ethylalcohol, it lacks the disulfide bridge . This structural difference results in:

  • Lower molecular weight (87.08 g/mol vs. 179.26 g/mol)

  • Different reactivity profile without the cleavable disulfide feature

  • Simpler synthesis requirements

  • More limited applications in controlled release systems

Current Research Applications and Future Directions

The unique properties of Azidoethyl-SS-ethylalcohol position it as a valuable tool in several cutting-edge research areas.

Current Research Utilization

Current applications focus on:

  • Development of targeted drug delivery systems, particularly antibody-drug conjugates

  • Preparation of stimuli-responsive materials that respond to reducing environments

  • Construction of bioorthogonal probes for biological imaging

  • Development of cleavable crosslinkers for protein studies

Future Research Opportunities

Emerging research directions may include:

  • Integration into nanomedicine platforms for controlled drug release

  • Application in protein-protein interaction studies through proximity labeling

  • Development of redox-responsive hydrogels and biomaterials

  • Exploration of novel bioconjugation strategies combining multiple orthogonal chemistries

The versatility of Azidoethyl-SS-ethylalcohol suggests its continued relevance in chemical biology and biomedical research.

Analytical Detection and Quantification Methods

The analysis of Azidoethyl-SS-ethylalcohol requires specialized techniques that can detect and quantify its distinctive functional groups.

Spectroscopic Methods

Analytical approaches for identification and quantification include:

  • Infrared spectroscopy: Detection of characteristic azido group absorption around 2100 cm⁻¹

  • UV-Vis spectroscopy: Limited application due to minimal chromophores

  • NMR spectroscopy: Identification of characteristic proton and carbon signals from the ethyl chains, with expected shifts for protons adjacent to the azido, disulfide, and hydroxyl groups

  • Mass spectrometry: Molecular ion detection and fragmentation pattern analysis

Chromatographic Techniques

Separation and quantification methods include:

  • High-Performance Liquid Chromatography (HPLC) with appropriate detection methods

  • Gas Chromatography after derivatization of the hydroxyl group

  • Thin-Layer Chromatography for reaction monitoring and purity assessment

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